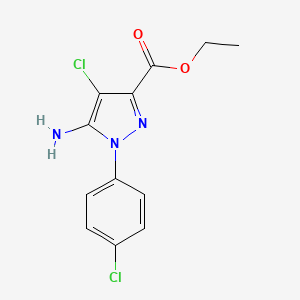

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-chlorophenyl group at the 1-position, an amino group at the 5-position, a chlorine atom at the 4-position, and an ethyl ester at the 3-position. The presence of electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., NH₂) in this compound may enhance its reactivity and binding affinity to biological targets.

Properties

Molecular Formula |

C12H11Cl2N3O2 |

|---|---|

Molecular Weight |

300.14 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |

InChI Key |

KGIKMYOSQBBHCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Detailed Analysis of Key Analogues

Ethyl 5-Amino-4-Chloro-1-(2,2,2-Trifluoroethyl)Pyrazole-3-Carboxylate

- Structural Differences : The trifluoroethyl group at the 1-position replaces the 4-chlorophenyl group in the target compound.

- Reduced steric bulk compared to the aryl group may enhance solubility in polar solvents. The absence of the 4-chlorophenyl moiety could diminish π-π stacking interactions in protein binding.

Ethyl 5-(4-Chlorophenyl)-4,6-Dioxo-1-Phenyl-Hexahydropyrrolo[3,4-c]Pyrazole-3-Carboxylate

- Structural Differences : Features a fused pyrrolo-pyrazole ring system with two ketone groups (4,6-dioxo).

- Functional Implications :

- The rigid bicyclic structure may limit conformational flexibility, affecting binding to dynamic enzyme pockets.

- Ketone groups at positions 4 and 6 introduce hydrogen-bonding acceptors, enhancing interactions with polar residues in biological targets.

- Higher molecular weight (~398 g/mol) may reduce oral bioavailability compared to the target compound .

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate

- Structural Differences : Incorporates a thiazole ring linked to the pyrazole core.

- The 4-fluorophenyl group at position 1 may enhance metabolic stability relative to the 4-chlorophenyl group due to stronger C-F bonds .

Ethyl 5-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-3-Carboxylate

- Structural Differences: Lacks the amino and 4-chloro substituents present in the target compound.

- Absence of the amino group eliminates a hydrogen-bond donor, which may reduce affinity for targets requiring polar interactions .

Biological Activity

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a compound within the pyrazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to highlight the biological activity of this compound.

- Molecular Formula : C12H12ClN3O2

- Molecular Weight : 265.7 g/mol

- CAS Number : 14678-87-6

- Synonyms : 5-Amino-1-(4-chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated alongside other derivatives for its effectiveness against various pathogens.

In Vitro Studies

A comparative study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results highlighted:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 5-amino-4-chloro... | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 - 0.35 | Escherichia coli |

Anticancer Activity

This compound has also shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on different cancer cell lines.

Case Studies

-

Cytotoxicity against MCF7 and A549 Cell Lines :

- The compound exhibited IC50 values of approximately 12.50 µM against MCF7 (breast cancer) and 26 µM against A549 (lung cancer), demonstrating moderate cytotoxicity .

- In a study evaluating the growth inhibition across multiple cell lines, ethyl 5-amino derivatives showed significant effects, with GI50 values indicating effective inhibition of tumor cell proliferation.

- Mechanism of Action :

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | G0-G1 phase arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Research Findings

Research indicates that compounds within the pyrazole class can inhibit inflammatory pathways, potentially through the modulation of cytokine production and suppression of NF-kB signaling pathways . This suggests a dual role in both preventing inflammation and combating associated diseases.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate, and what intermediates are involved?

The compound is typically synthesized via multi-step protocols involving cyclization, halogenation, and functional group modifications. For example:

- Step 1 : Cyclization of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.

- Step 2 : Chlorination at the 4-position using reagents like POCl₃ or NCS (N-chlorosuccinimide).

- Step 3 : Introduction of the 5-amino group via nitration followed by reduction (e.g., using H₂/Pd-C).

- Key intermediates : Ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate and ethyl 5-nitro-4-chloro derivatives .

Methodological Tip : Monitor reaction progress using TLC or LC-MS to isolate intermediates and minimize side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.